6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of several functional groups, including a methoxyphenyl group, a benzoxazole ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridazinone core, followed by the introduction of the azetidinyl and benzoxazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the benzoxazole ring can be reduced to form alcohol derivatives.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield phenolic compounds, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other dihydropyridazinone derivatives, benzoxazole-containing molecules, and azetidinyl-substituted compounds. Examples include:
- 6-(2-Methoxyphenyl)-2,3-dihydropyridazin-3-one
- 2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-19-9-5-3-6-15(19)17-10-11-20(27)26(23-17)14-12-25(13-14)22(28)21-16-7-2-4-8-18(16)24-30-21/h3,5-6,9-11,14H,2,4,7-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKAHSIMXSYFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4=C5CCCCC5=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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